molecular formula C23H15BrClF3N2S B11520013 N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-4-(4-bromophenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11520013
M. Wt: 523.8 g/mol
InChI Key: OEAQCECGCRGINC-UHFFFAOYSA-N
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Description

(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a dihydrothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isothiocyanate under controlled conditions to yield the final thiazole compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, acetone, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Iodinated derivatives, other halogenated compounds.

Scientific Research Applications

(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2,3-dihydro-1,3-thiazole
  • 3-(4-Chlorophenyl)-2,3-dihydro-1,3-thiazole
  • N-(3-Trifluoromethylphenyl)-2,3-dihydro-1,3-thiazole

Uniqueness

(2Z)-4-(4-BROMOPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C23H15BrClF3N2S

Molecular Weight

523.8 g/mol

IUPAC Name

4-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C23H15BrClF3N2S/c24-18-8-6-16(7-9-18)21-14-31-22(30(21)13-15-4-10-19(25)11-5-15)29-20-3-1-2-17(12-20)23(26,27)28/h1-12,14H,13H2

InChI Key

OEAQCECGCRGINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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